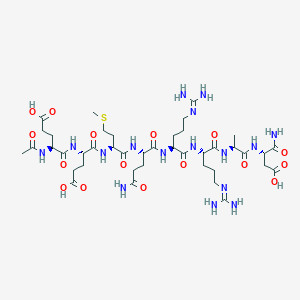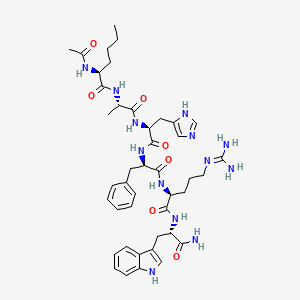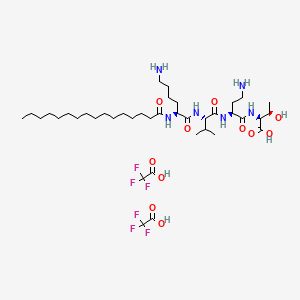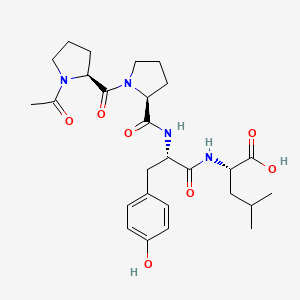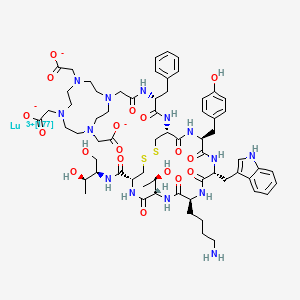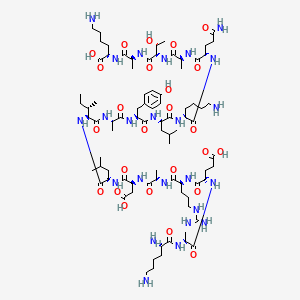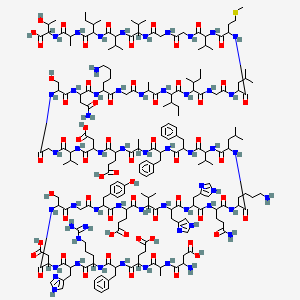![molecular formula C12H14N2O5 B612889 L-Asparagine, N2-[(phenylmethoxy)carbonyl]- CAS No. 29880-22-6](/img/structure/B612889.png)
L-Asparagine, N2-[(phenylmethoxy)carbonyl]-
Übersicht
Beschreibung
“L-Asparagine, N2-[(phenylmethoxy)carbonyl]-” is an amino acid found in most proteins . It is an essential amino acid in humans, meaning that it cannot be synthesized in the body and must be obtained from the diet. The molecular formula is C12H14N2O5 .
Synthesis Analysis
L-Asparaginase (L-ASNase) is an enzyme that hydrolyses the amino acid asparagine into aspartic acid and ammonia . Systemic administration of bacterial L-ASNase is successfully used to lower the bioavailability of this non-essential amino acid .Molecular Structure Analysis
The molecular structure of “L-Asparagine, N2-[(phenylmethoxy)carbonyl]-” is represented by the IUPAC name (2 S )-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid . The molecular weight is 266.25 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “L-Asparagine, N2-[(phenylmethoxy)carbonyl]-” include a molecular weight of 266.25 g/mol . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Enzymatic Activity and Applications
L-asparagine serves as a substrate for asparaginase, an enzyme with crucial applications in both clinical and food industries. Studies have highlighted the isolation of microbes capable of metabolizing L-asparagine, leading to insights into asparaginase's potential applications beyond its well-known role in leukemia treatment. For instance, Enterobacter cloacae demonstrates the ability to utilize L-asparagine as its sole carbon and nitrogen source, showcasing the enzyme's broader utility in biotechnological processes (Nawaz et al., 1998). Similarly, the study on Erwinia carotovora L-asparaginase emphasizes its substrate specificity, providing a foundation for its application in enzymatic biosensors and the food industry to reduce acrylamide levels (Howard & Carpenter, 1972).
Biotechnological Enhancements
Optimization strategies for L-asparaginase production have been explored, such as in Aspergillus oryzae, highlighting the enzyme's role in reducing acrylamide formation in food products. This not only underscores the enzyme's health implications but also its significance in improving food safety standards (Dias & Sato, 2016).
Clinical and Therapeutic Insights
A comprehensive review on L-asparaginase explores its therapeutic applications, particularly its antitumor activity against acute lymphoblastic leukemia. The review discusses different sources and production methods of L-asparaginase, emphasizing its critical role in cancer treatment and the potential for less toxic, more effective formulations (Batool et al., 2016).
Agricultural and Plant Research
Research on exogenous L-asparagine's effects on plants, such as poplar, provides insight into its role in biomass partitioning and root morphology. This suggests applications of L-asparagine in agriculture, potentially influencing plant growth and nutrient management strategies (Han et al., 2022).
Biosensors Development
The development of L-asparaginase-based biosensors represents an innovative application, particularly for monitoring L-asparagine levels in clinical and food industry contexts. These biosensors offer a promising technology for real-time, sensitive detection of L-asparagine, which could have implications for leukemia treatment and food safety (Nunes et al., 2021).
Wirkmechanismus
Target of Action
The primary targets of L-Asparagine, N2-[(phenylmethoxy)carbonyl]- are Sodium-coupled neutral amino acid transporters and Asparagine synthetase [glutamine-hydrolyzing] . These targets play a crucial role in the metabolism of toxic ammonia in the body .
Mode of Action
L-Asparagine, N2-[(phenylmethoxy)carbonyl]- acts as a substrate for asparaginase, an enzyme that hydrolyzes the amino acid asparagine into aspartic acid and ammonia. This compound inhibits the Sodium-coupled neutral amino acid transporters, thereby affecting the transport of neutral amino acids .
Biochemical Pathways
The compound affects the biochemical pathway involving the metabolism of asparagine. Asparagine synthetase, which attaches ammonia to aspartic acid in an amidation reaction, plays a key role in this pathway . The compound’s interaction with this enzyme can lead to changes in the metabolic control of cell functions, particularly in nerve and brain tissue .
Pharmacokinetics
Result of Action
The molecular and cellular effects of the compound’s action involve the reduction of asparagine levels in the body, which can affect various biological processes. For instance, asparagine is critical for the production of the body’s proteins, enzymes, and muscle tissue .
Eigenschaften
IUPAC Name |
4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c13-10(15)6-9(11(16)17)14-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,15)(H,14,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCKRCGERFLLHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10289208 | |
| Record name | Z-DL-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10289208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid | |
CAS RN |
2304-96-3, 4474-86-6, 29880-22-6 | |
| Record name | CBZ asparagine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88498 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | CBZ D-Asparagine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88475 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | CBZ asparagine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59837 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Z-DL-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10289208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



